molecular formula C15H19NO3 B1457895 tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate CAS No. 1448259-52-6

tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate

Cat. No.: B1457895
CAS No.: 1448259-52-6
M. Wt: 261.32 g/mol
InChI Key: XEIQNVIYDCSYPK-UHFFFAOYSA-N
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Description

tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butylperoxycarboxylate group at the 3-position of the indole ring, along with two methyl groups at the 2 and 6 positions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate typically involves the reaction of 2,6-dimethylindole with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate undergoes various chemical reactions, including:

    Oxidation: The tert-butylperoxycarboxylate group can participate in oxidation reactions, forming corresponding oxides.

    Reduction: Reduction of the peroxycarboxylate group can yield alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s peroxycarboxylate group can generate reactive oxygen species, leading to oxidative stress in biological systems. This oxidative stress can result in the modulation of various cellular pathways, including apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1H indole: Lacks the tert-butylperoxycarboxylate group, making it less reactive in oxidation reactions.

    2,6-Dimethyl-1H indole: Similar structure but without the peroxycarboxylate group, resulting in different chemical properties.

    1H indole-3-carboxylic acid: Contains a carboxylic acid group instead of a peroxycarboxylate group, leading to different reactivity.

Uniqueness

tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate is unique due to its combination of methyl groups and a peroxycarboxylate group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1448259-52-6

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate

InChI

InChI=1S/C15H19NO3/c1-9-6-7-11-12(8-9)16-10(2)13(11)14(17)18-19-15(3,4)5/h6-8,16H,1-5H3

InChI Key

XEIQNVIYDCSYPK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OOC(C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OOC(C)(C)C

Origin of Product

United States

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